![molecular formula C7H13NO B11764156 3-Azabicyclo[3.2.0]heptan-6-ylmethanol](/img/structure/B11764156.png)
3-Azabicyclo[3.2.0]heptan-6-ylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.2.0]heptan-6-ylmethanol: is a bicyclic compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . This compound features a unique structure consisting of a bicyclic ring system with a nitrogen atom and a hydroxyl group attached to the methanol moiety . It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Azabicyclo[3.2.0]heptan-6-ylmethanol typically involves the following steps :
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic ring system. This can be achieved through intramolecular cyclization reactions under controlled conditions.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the carbon atom bearing a leaving group, resulting in the formation of the hydroxyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions and efficient purification methods. The process may include continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
3-Azabicyclo[3.2.0]heptan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Azabicyclo[3.2.0]heptan-6-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Azabicyclo[3.2.0]heptan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxyl group and the bicyclic ring system allows for specific interactions with biological molecules, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.0]hexane: A structurally related compound with a different ring system.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar properties but different substituents.
Uniqueness:
3-Azabicyclo[3.2.0]heptan-6-ylmethanol is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-azabicyclo[3.2.0]heptan-6-ylmethanol |
InChI |
InChI=1S/C7H13NO/c9-4-6-1-5-2-8-3-7(5)6/h5-9H,1-4H2 |
Clé InChI |
BINFFXLFEOUHQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC2C1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-isopropyl-4-oxo-3,4-dihydropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11764074.png)

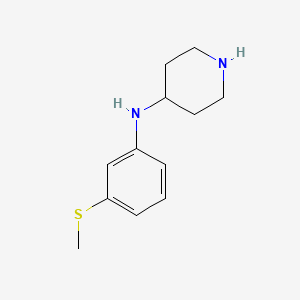
![(4'-Borono-[1,1'-biphenyl]-4-yl)phosphonic acid](/img/structure/B11764081.png)
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)

![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
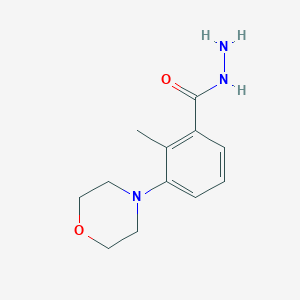
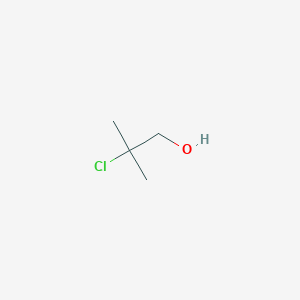
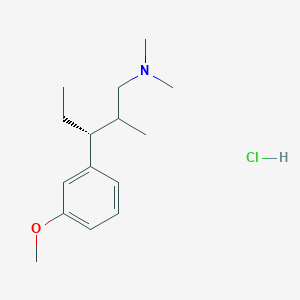
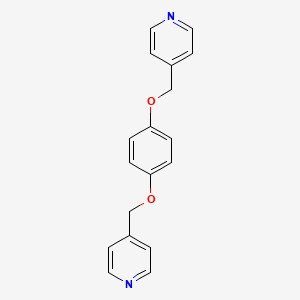
![(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
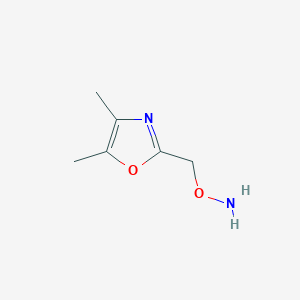
![(NZ)-N-[(2-aminopyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11764149.png)
